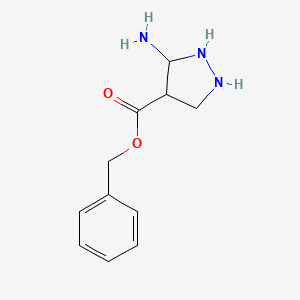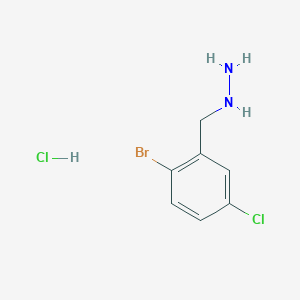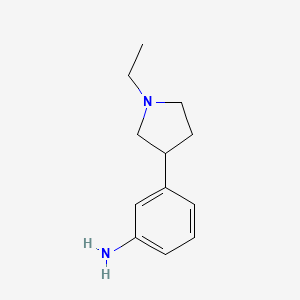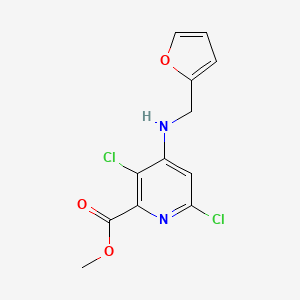![molecular formula C14H16N2O6 B15131761 1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate](/img/structure/B15131761.png)
1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydrazone functional group, which is known for its versatility in chemical reactions and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate typically involves the condensation of 3-methoxyphenylhydrazine with a suitable dicarbonyl compound. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential for large-scale production.
化学反应分析
Types of Reactions
1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
1,5-dimethyl (2E)-2-[2-(3-hydroxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate: Similar structure but with a hydroxy group instead of a methoxy group.
1,5-dimethyl (2E)-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]-3-oxopentanedioate: Contains a chlorine atom on the phenyl ring.
Uniqueness
1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s stability and efficacy.
属性
分子式 |
C14H16N2O6 |
|---|---|
分子量 |
308.29 g/mol |
IUPAC 名称 |
dimethyl (Z)-3-hydroxy-2-[(3-methoxyphenyl)diazenyl]pent-2-enedioate |
InChI |
InChI=1S/C14H16N2O6/c1-20-10-6-4-5-9(7-10)15-16-13(14(19)22-3)11(17)8-12(18)21-2/h4-7,17H,8H2,1-3H3/b13-11-,16-15? |
InChI 键 |
WKBKGMZASRTUFT-OQJZYDBASA-N |
手性 SMILES |
COC1=CC=CC(=C1)N=N/C(=C(/CC(=O)OC)\O)/C(=O)OC |
规范 SMILES |
COC1=CC=CC(=C1)N=NC(=C(CC(=O)OC)O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


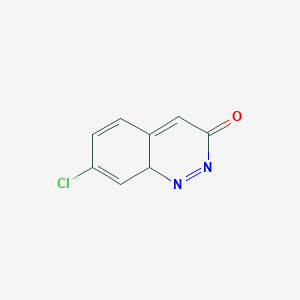
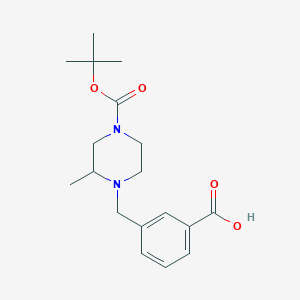

![Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15131710.png)
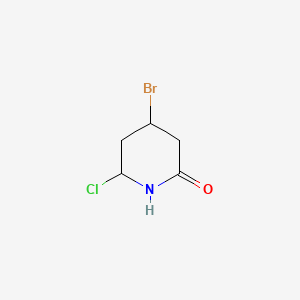
![ethyl 2-{[(1E)-2-acetyl-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl]amino}acetate](/img/structure/B15131720.png)
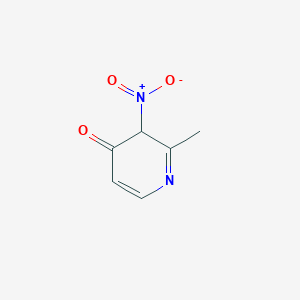

![(6R,7R)-Benzhydryl 7-amino-8-oxo-3-((Z)-prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15131739.png)
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15131741.png)
